

# Technical Guide: Spectroscopic Profiling of 3-(4-(hydroxymethyl)phenoxy)phenol

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## Compound of Interest

Compound Name: 3-(4-(Hydroxymethyl)phenoxy)phenol

Cat. No.: B13856338

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## Executive Summary & Compound Identity

**3-(4-(hydroxymethyl)phenoxy)phenol** is a bifunctional aromatic ether characterized by a meta-substituted phenolic ring linked to a para-substituted benzyl alcohol moiety. It serves as a critical intermediate in the synthesis of high-performance polyethers and epoxy resins. Accurate characterization is essential due to the presence of regioisomers that can significantly alter polymerization kinetics and material properties.

Attribute	Detail
IUPAC Name	3-[4-(Hydroxymethyl)phenoxy]phenol
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	216.23 g/mol
Core Structure	Ring A: Resorcinol mono-ether (1,3-subst) Ring B: Hydroquinone mono-ether derivative (1,4-subst)
Key Functionalities	Phenolic -OH (Acidic), Benzylic -OH (Neutral), Ether Linkage (Stable)

## Sample Preparation & Purity Verification

Before spectroscopic acquisition, sample integrity must be validated. This compound is prone to oxidation at the benzylic position and hygroscopicity.

## Purification Protocol

- Solvent System: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3 v/v) or Toluene.
- Drying: Vacuum dry at 40°C for 12 hours over P<sub>2</sub>O<sub>5</sub> to remove trace water (which obscures OH signals in IR/NMR).
- Purity Check: TLC (SiO<sub>2</sub>, 50% EtOAc/Hexane). Visualized by UV (254 nm) and PMA stain (for alcohol).

## NMR Sample Preparation

- Solvent: DMSO-d<sub>6</sub> is the gold standard. It prevents proton exchange of the -OH groups, allowing observation of the phenolic vs. benzylic hydroxyl coupling.
- Concentration: 10–15 mg in 0.6 mL solvent (for <sup>1</sup>H); 30–50 mg (for <sup>13</sup>C).
- Tube: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof relies on distinguishing the meta-substitution pattern of the phenol ring from the para-substitution of the benzyl alcohol ring.

### <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Note: Chemical shifts (δ) are calibrated to DMSO residual peak at 2.50 ppm.

Position	$\delta$ (ppm)	Multiplicity	Integration	Assignment Logic
Phenolic -OH	9.45 - 9.60	Singlet (br)	1H	Highly deshielded, exchangeable D <sub>2</sub> O.
Ring A (H-2)	6.35 - 6.45	Triplet/Singlet	1H	Isolated between OH and Ether; most shielded aromatic.
Ring A (H-4/H-6)	6.45 - 6.60	Multiplet	2H	Ortho to oxygen donors; electron-rich.
Ring A (H-5)	7.10 - 7.20	Triplet (t)	1H	Meta to both oxygens; less shielded than H-2/4/6.
Ring B (H-2'/H-6')	6.90 - 7.00	Doublet (d)	2H	Ortho to Ether; part of AA'BB' system.
Ring B (H-3'/H-5')	7.25 - 7.35	Doublet (d)	2H	Ortho to CH <sub>2</sub> OH; deshielded by alkyl group.
Benzylic -OH	5.10 - 5.20	Triplet (t)	1H	Couples with CH <sub>2</sub> (J ~5.5 Hz) in dry DMSO.
Benzylic -CH <sub>2</sub> -	4.40 - 4.50	Doublet (d)	2H	Couples with OH; collapses to singlet on D <sub>2</sub> O shake.

### <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

- Aliphatic Region:
  - 62.6 ppm: Benzylic carbon (-CH<sub>2</sub>-OH).
- Aromatic Region (12 carbons, 10 signals due to symmetry in Ring B):
  - 158.0 - 159.0 ppm: C-1 (Phenolic C-OH) & C-3 (Ether C-O-C).
  - 156.0 ppm: C-1' (Ether C-O-C on Ring B).
  - 136.5 ppm: C-4' (Quaternary, attached to CH<sub>2</sub>OH).
  - 130.5 ppm: C-5 (Ring A).
  - 128.0 ppm: C-3'/5' (Ring B).
  - 118.5 ppm: C-2'/6' (Ring B).
  - 110.5 ppm: C-4 (Ring A).
  - 107.0 ppm: C-6 (Ring A).
  - 103.5 ppm: C-2 (Ring A, most shielded).

## Infrared (IR) Spectroscopy

IR is used primarily for functional group validation and monitoring drying efficiency (water bands).

Method: ATR (Attenuated Total Reflectance) on Diamond/ZnSe crystal.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
3250 - 3400	O-H Stretch (Broad)	Overlap of Phenolic and Benzylic OH. Sharpens if crystalline.
2850 - 2950	C-H Stretch (Aliphatic)	Weak bands from the single -CH <sub>2</sub> - group.
1580 - 1610	C=C Aromatic Stretch	Characteristic "breathing" of the benzene rings.
1220 - 1260	C-O-C Asym. Stretch	Strong band confirming the ether linkage.
1150 - 1170	C-OH Stretch	Secondary alcohol/phenol C-O character.
1010 - 1030	C-O Primary Alcohol	Specific to the -CH <sub>2</sub> OH moiety.
690, 750	C-H Out-of-Plane	Patterns indicative of meta (Ring A) and para (Ring B) substitution.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the ether linkage stability.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative/Positive Mode).

- Molecular Ion (M<sup>+</sup>): m/z 216
- Base Peak: Often m/z 109 or 107 depending on ionization energy.

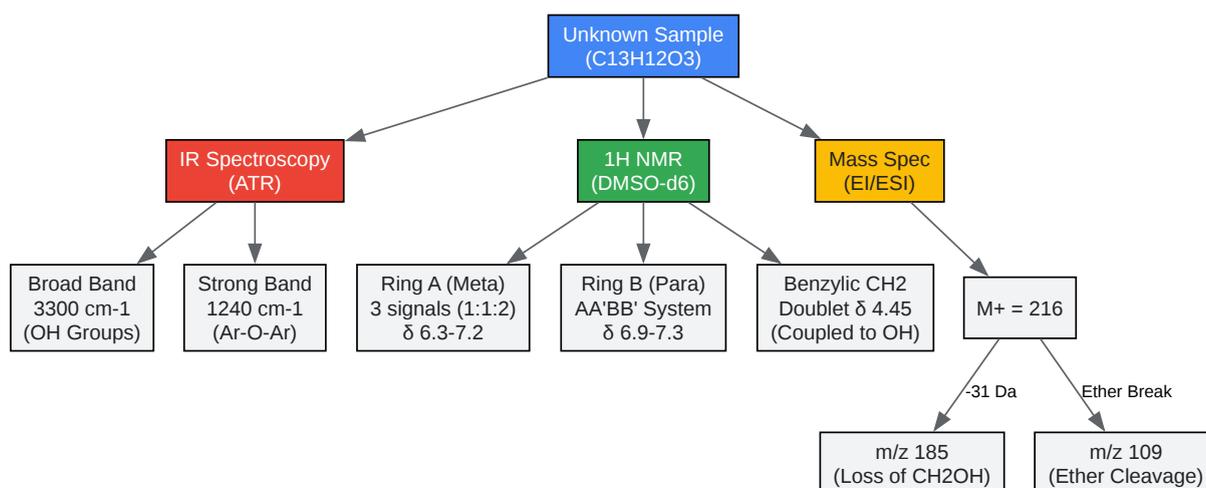
## Fragmentation Pathway (EI)

- [M]<sup>+</sup> (216): Parent ion.
- [M - 17]<sup>+</sup> (199): Loss of -OH radical (Benzylic).

- $[M - 31]^+$  (185): Loss of  $-CH_2OH$  (Benzylic cleavage).
- Cleavage at Ether Oxygen:
  - Generates  $m/z$  109 (Hydroquinone-like cation) and  $m/z$  93 (Phenoxy radical).

## Visualization: Characterization Logic & Fragmentation

The following diagram illustrates the logical flow for confirming the structure and the primary mass spectrometry fragmentation pathways.



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Caption: Analytical workflow correlating spectroscopic signals to specific structural motifs of **3-(4-(hydroxymethyl)phenoxy)phenol**.

## Experimental Protocols

### Protocol A: $^1H$ -NMR Acquisition (Self-Validating)

- Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d<sub>6</sub>.
- Shimming: Shim until the DMSO residual pentet (2.50 ppm) is resolved.
- Acquisition:
  - Pulse angle: 30°
  - Relaxation delay (D1): 5 seconds (Critical for accurate integration of OH protons).
  - Scans: 16–32.
- Validation Step (D<sub>2</sub>O Shake):
  - Acquire the standard spectrum.
  - Add 1 drop of D<sub>2</sub>O to the tube and shake.
  - Result: The peak at ~9.5 ppm (Phenolic OH) and ~5.1 ppm (Benzylic OH) must disappear. The doublet at ~4.45 ppm (CH<sub>2</sub>) must collapse to a sharp singlet. This confirms the assignment of the labile protons.

## Protocol B: GC-MS Analysis

- Derivatization (Optional but Recommended):
  - Phenols and alcohols can tail on GC columns.
  - React 1 mg sample with 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.
  - Result: The mass spectrum will shift by +144 Da (two TMS groups), appearing at m/z 360.
- Direct Injection:
  - Column: HP-5MS or equivalent (Non-polar).
  - Temp Program: 50°C (1 min) → 20°C/min → 280°C (5 min).

- Inlet: 250°C, Split 20:1.

## References

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